molecular formula C10H14F2N4O B2876975 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-01-9

1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2876975
CAS No.: 2226034-01-9
M. Wt: 244.246
InChI Key: BHUBLCDLVUZGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a difluoromethyl group, making it a valuable building block for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with piperidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of fused heterocycles and poly-substituted derivatives .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and receptors is of particular interest .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group enhances its lipophilicity and membrane permeability. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its combination of an amino group and a difluoromethyl group on the pyrazole ring. This structural feature enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4O/c11-10(12)16-7(6-8(13)14-16)9(17)15-4-2-1-3-5-15/h6,10H,1-5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBLCDLVUZGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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